molecular formula C14H24N4O2 B3034450 dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene CAS No. 177762-86-6

dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene

Cat. No. B3034450
CAS RN: 177762-86-6
M. Wt: 280.37 g/mol
InChI Key: XUMMZLWKAHEKDL-UHFFFAOYSA-N
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Description

Dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene (DTDAP) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in various fields of science. DTDAP is a polycyclic aromatic hydrocarbon (PAH) composed of four fused rings of carbon and nitrogen atoms. It has a unique structure that has been found to have interesting properties and applications in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene is not yet known, but it is thought to involve the formation of a complex between the compound and a protein or enzyme, which then causes a conformational change in the protein or enzyme. This conformational change can then lead to a variety of effects, such as inhibition of certain enzymes or the activation of certain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene are not yet fully understood, but it has been found to have a variety of effects in laboratory studies. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to have anti-inflammatory and anti-cancer properties in laboratory studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene in laboratory experiments. For example, it is not water-soluble and must be dissolved in organic solvents before it can be used. In addition, its solubility in organic solvents is limited, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the research and development of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene. For example, further research could be done to better understand the exact mechanism of action of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene and its potential applications in the treatment of diseases. In addition, further research could be done to develop more efficient and cost-effective methods for the synthesis of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene. Finally, further research could be done to explore the potential uses of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene as a fluorescent dye for biological imaging.

Scientific Research Applications

Dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene has been studied extensively in recent years due to its potential applications in various fields of science. It has been found to be a useful building block for the synthesis of a wide range of organic compounds, such as polycyclic aromatic compounds, heterocycles, and pharmaceuticals. It has also been used in the synthesis of novel materials, such as carbon nanotubes and graphene. dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene has been studied as a potential drug candidate for the treatment of cancer, and it has also been investigated for its potential use as a fluorescent dye for biological imaging.

properties

IUPAC Name

7,16-dioxa-1,10,19,20-tetrazapentacyclo[9.7.1.12,6.015,19.010,20]icosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-3-11-15-7-10-20-14-6-2-4-12(18(14)15)16-8-9-19-13(5-1)17(11)16/h11-14H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMMZLWKAHEKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N3CCOC4N3C(CCC4)N5N2C(C1)OCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene
Reactant of Route 2
dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene
Reactant of Route 3
dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene
Reactant of Route 4
dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene
Reactant of Route 5
dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene
Reactant of Route 6
dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene

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